Fluoromethyl Group Confers Superior ER-α Degradation Efficacy Relative to Non-Fluorinated Side-Chains: Class-Level Evidence from the GDC-0927 SERD Program
In a direct head-to-head comparison within a bis-phenol chromene scaffold, the fluoromethyl azetidine side-chain (17h) achieved 97–98% ER-α degradation efficacy in MCF-7 in-cell western assays, versus 91% for the non-fluorinated parent compound 5. The MCF-7 proliferation IC₅₀ for 17h was ≤ 0.2 nM. This class-level inference establishes the fluoromethyl azetidine motif—the core substituent of the target compound—as a preferred fragment for maximizing target degradation [1].
| Evidence Dimension | ER-α degradation efficacy (% of fulvestrant control) |
|---|---|
| Target Compound Data | 97–98% (for GDC-0927 (17h), containing fluoromethyl azetidine side-chain) |
| Comparator Or Baseline | Compound 5 (non-fluorinated pyrrolidine parent): 91% |
| Quantified Difference | +6–7 percentage points absolute; relative improvement of ~8% |
| Conditions | ER-α in-cell western assay in MCF-7 breast cancer cells (n ≥ 4); MCF-7 proliferation assay (n ≥ 3) |
Why This Matters
A 6–7 percentage point gain in target degradation efficacy is mechanistically linked to tumor regression in a tamoxifen-resistant xenograft model, making the fluoromethyl azetidine motif a high-value design element for medicinal chemistry programs.
- [1] Kiefer JR, et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med Chem Lett. 2018;10(1):50–55. doi:10.1021/acsmedchemlett.8b00414. View Source
